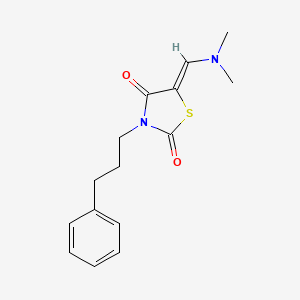
(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTS belongs to the class of thiazolidinedione compounds that have been extensively studied for their biological and pharmacological activities. Additionally, it will list future directions for further research.
Scientific Research Applications
Antiproliferative Activity Against Cancer Cell Lines
Thiazolidinedione derivatives, such as those synthesized with various substituted aromatic sulfonyl chlorides and alkyl halides, have been evaluated for their antiproliferative activity against different human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2. The importance of the nitro group on the thiazolidinone moiety and the role of the fourth position of the substituted aryl ring in antiproliferative activity were highlighted, with certain derivatives showing potent activity across tested carcinoma cell lines (Chandrappa et al., 2008).
Microwave-Assisted Synthesis
The compound's relevance extends to synthetic chemistry, where derivatives have been synthesized under microwave irradiation. This method offers a rapid and efficient pathway to obtain thiazolidinedione derivatives, which have potential applications in medicinal chemistry and drug design (Al-Zaydi, 2010).
Structural Diversity and Biological Activity
Derivatives of 5-substituted-2,4-thiazolidinedione exhibit a broad spectrum of biological activities. Synthesis of new derivatives by direct acylation has expanded the structural diversity of this compound class. The structural confirmation through various analytical methods lays the groundwork for further exploration of their biological applications (Popov-Pergal et al., 2010).
Stereoselective Synthesis and Analog Studies
The stereoselective synthesis of 5-[(Z)-heteroarylmethylidene] substituted hydantoins and thiohydantoins demonstrates the versatility of thiazolidinedione derivatives in generating structurally diverse molecules. These studies are crucial for developing compounds with potential therapeutic applications, showcasing the adaptability of thiazolidinedione scaffolds in medicinal chemistry (Jakšea et al., 2002).
Antibacterial and Antifungal Activities
Novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the compound's potential as a versatile scaffold for developing new antimicrobial agents with a wide range of biological activities (Mohanty et al., 2015).
properties
IUPAC Name |
(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-16(2)11-13-14(18)17(15(19)20-13)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNPFFWMDLXLBX-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=O)S1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)N(C(=O)S1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971686.png)
![2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile](/img/structure/B2971687.png)
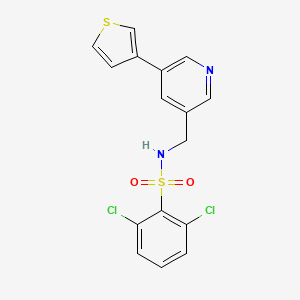

![N-[1-[1-(2-Chloroacetyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2971690.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2971692.png)
![1-(1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2971693.png)
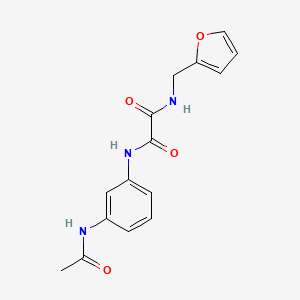
![1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(3-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2971695.png)
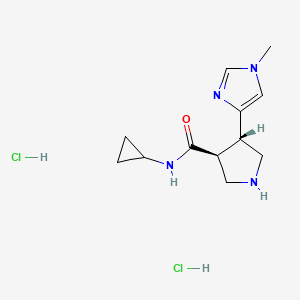
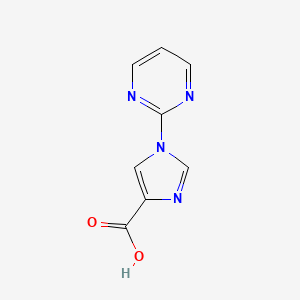

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2971701.png)
![5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2971705.png)